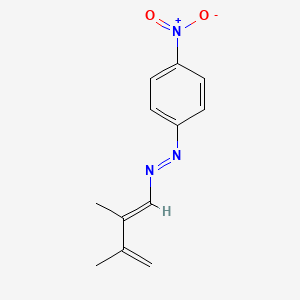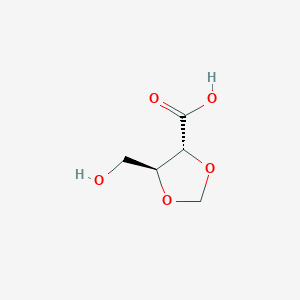
(4R,5S)-5-(hydroxymethyl)-1,3-dioxolane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5S)-5-(hydroxymethyl)-1,3-dioxolane-4-carboxylic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a dioxolane ring and a carboxylic acid group, makes it an interesting subject for research and application.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-5-(hydroxymethyl)-1,3-dioxolane-4-carboxylic acid typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis using chiral auxiliaries or catalysts that guide the formation of the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4R,5S)-5-(hydroxymethyl)-1,3-dioxolane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of (4R,5S)-5-(formyl)-1,3-dioxolane-4-carboxylic acid.
Reduction: Formation of (4R,5S)-5-(hydroxymethyl)-1,3-dioxolane-4-methanol.
Substitution: Formation of various substituted dioxolane derivatives.
Aplicaciones Científicas De Investigación
(4R,5S)-5-(hydroxymethyl)-1,3-dioxolane-4-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a substrate for biochemical reactions.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4R,5S)-5-(hydroxymethyl)-1,3-dioxolane-4-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- (4R,5S)-5-(hydroxymethyl)-1,3-dioxolane-4-methanol
- (4R,5S)-5-(formyl)-1,3-dioxolane-4-carboxylic acid
Uniqueness
(4R,5S)-5-(hydroxymethyl)-1,3-dioxolane-4-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
75201-59-1 |
|---|---|
Fórmula molecular |
C5H8O5 |
Peso molecular |
148.11 g/mol |
Nombre IUPAC |
(4R,5S)-5-(hydroxymethyl)-1,3-dioxolane-4-carboxylic acid |
InChI |
InChI=1S/C5H8O5/c6-1-3-4(5(7)8)10-2-9-3/h3-4,6H,1-2H2,(H,7,8)/t3-,4+/m0/s1 |
Clave InChI |
TUGWPEUDRSUSAR-IUYQGCFVSA-N |
SMILES isomérico |
C1O[C@H]([C@@H](O1)C(=O)O)CO |
SMILES canónico |
C1OC(C(O1)C(=O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(phenylmethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14457435.png)
![7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14457450.png)
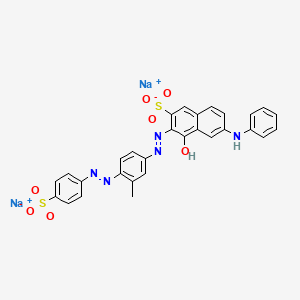

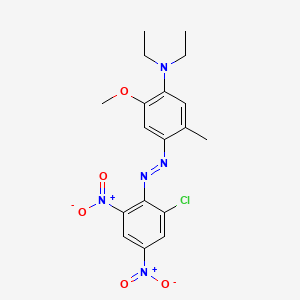
![2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14457483.png)
![1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B14457505.png)
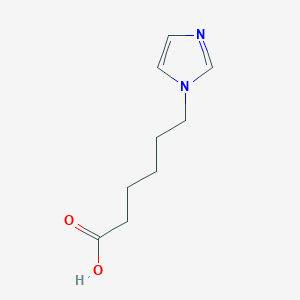
![1,1'-[(2-Methylpropane-1,1-diyl)disulfonyl]bis(4-methylbenzene)](/img/structure/B14457508.png)
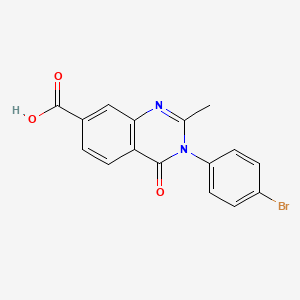
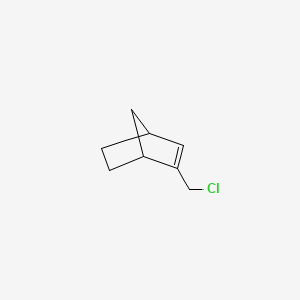
![2,5-Pyrrolidinedione, 1-[(4-azido-2-nitrobenzoyl)oxy]-](/img/structure/B14457531.png)
